molecular formula C15H12FN3O3 B2391625 (E)-N'-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide CAS No. 328556-44-1

(E)-N'-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B2391625
CAS No.: 328556-44-1
M. Wt: 301.277
InChI Key: NGIFMXNFMCMHGR-LICLKQGHSA-N
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Description

(E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide is an organic compound that features both fluorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield a variety of substituted products.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of (E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo a variety of chemical reactions and its potential as a building block for more complex molecules make it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3/c16-13-5-1-12(2-6-13)10-17-18-15(20)9-11-3-7-14(8-4-11)19(21)22/h1-8,10H,9H2,(H,18,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIFMXNFMCMHGR-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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